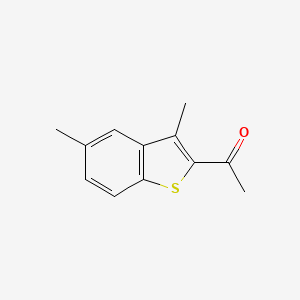

2-Acetyl-3,5-dimethylbenzo(b)thiophene

Description

Significance of Benzo[b]thiophene Scaffolds in Organic Chemistry and Related Fields

The benzo[b]thiophene scaffold, a fusion of a benzene (B151609) ring and a thiophene (B33073) ring, is a privileged structure in the realms of organic and medicinal chemistry. chemicalbook.comvsnchem.com These sulfur-containing heterocyclic compounds are integral to numerous natural products, functional materials, and pharmaceutical molecules. chemicalbook.com The structural similarity of benzo[b]thiophene derivatives to various active compounds has positioned them as key building blocks in the design of new potent molecules for drug discovery. vsnchem.com

The versatility of the benzo[b]thiophene core allows for a wide range of biological activities, and its derivatives have been investigated for their potential as antimicrobial, anticancer, anti-inflammatory, antioxidant, and anticonvulsant agents, among others. vsnchem.com Notably, substitutions at the C2 and C3 positions of the benzo[b]thiophene ring are of particular interest due to their significant utility in the development of pharmacologically active agents. chemicalbook.com

Overview of Research Trajectories for 2-Acetyl-3,5-dimethylbenzo[b]thiophene

The research landscape for 2-Acetyl-3,5-dimethylbenzo[b]thiophene appears to be primarily centered on its role as a synthetic intermediate. While extensive research into the broader class of benzo[b]thiophenes is prevalent, dedicated studies focusing solely on this specific compound are limited. Its primary significance is derived from its utility in the synthesis of more complex heterocyclic systems.

A key historical synthesis of this compound was reported in a 1972 study by G. Dore et al., which focused on the preparation of benzo[b]thieno[2,3-d]pyridazines. In this research, 2-Acetyl-3,5-dimethylbenzo[b]thiophene served as a crucial precursor for the construction of these larger, more complex heterocyclic structures. The compound's acetyl group provides a reactive handle for further chemical transformations, making it a valuable building block for organic chemists.

Detailed Research Findings

The synthesis of 2-Acetyl-3,5-dimethylbenzo[b]thiophene has been achieved through established methods of benzo[b]thiophene ring formation followed by acylation. One of the foundational methods involves the cyclization of appropriate precursors to form the 3,5-dimethylbenzo[b]thiophene (B158624) core, which is then acetylated at the 2-position.

A pivotal, albeit older, preparative method was described by G. Dore and colleagues in their 1972 paper in the journal Tetrahedron. While the full experimental details from this specific publication are not widely accessible, the work is cited in subsequent patents, indicating its importance in the synthesis of 2-acetylbenzo[b]thiophenes. The general approach for such syntheses often involves a Friedel-Crafts acylation of the pre-formed dimethylated benzo[b]thiophene ring system.

Physicochemical and Spectroscopic Data

The following tables summarize the known physicochemical and limited spectroscopic data for 2-Acetyl-3,5-dimethylbenzo[b]thiophene. It is important to note that detailed, publicly available spectroscopic data, particularly 1H and 13C NMR spectra, are scarce for this specific isomer.

Table 1: Physicochemical Properties of 2-Acetyl-3,5-dimethylbenzo[b]thiophene

| Property | Value | Source |

| CAS Number | 6179-05-1 | chemicalbook.com |

| Molecular Formula | C12H12OS | chemicalbook.com |

| Molecular Weight | 204.29 g/mol | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-dimethyl-1-benzothiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12OS/c1-7-4-5-11-10(6-7)8(2)12(14-11)9(3)13/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNHSEASQDNHGLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC(=C2C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345521 | |

| Record name | 1-(3,5-Dimethyl-1-benzothiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6179-05-1 | |

| Record name | 1-(3,5-Dimethyl-1-benzothiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Acetyl 3,5 Dimethylbenzo B Thiophene and Its Analogs

Established Synthetic Pathways Towards 2-Acetylbenzo[b]thiophene Derivatives

Traditional methods for constructing 2-acetylbenzo[b]thiophene derivatives have laid a crucial foundation for the synthesis of more complex analogs. These strategies primarily involve the formation of the thiophene (B33073) ring onto a benzene (B151609) core or the modification of a pre-existing benzo[b]thiophene structure.

Cyclization Approaches for Thiophene Ring Construction

The cyclization of precursors is a fundamental strategy for building the benzo[b]thiophene skeleton. A common method involves the reaction of a substituted benzaldehyde (B42025) with a mercaptan, followed by cyclization. For instance, 2-chlorobenzaldehyde (B119727) can be treated with tert-butyl mercaptan to form 2-(tert-butylthio)benzaldehyde (B1585761). Subsequent reaction with HBr in water can lead to a disulfide derivative, which upon reaction with acetylacetone (B45752) and chloroacetone, yields 2-acetylbenzo[b]thiophene. tcichemicals.com

Another prominent cyclization technique is the electrophilic cyclization of o-alkynyl thioanisoles. nih.govnih.gov This method has been shown to be effective for producing 2,3-disubstituted benzo[b]thiophenes in excellent yields. nih.gov Various electrophiles such as iodine (I₂), bromine (Br₂), N-bromosuccinimide (NBS), and others can be used to initiate the cyclization. nih.govnih.gov A study by Larock and coworkers demonstrated the use of p-O₂NC₆H₄SCl as an electrophile in this process. nih.gov

Functionalization Strategies on Pre-formed Benzo[b]thiophene Systems

Once the benzo[b]thiophene core is established, functionalization at specific positions is a key strategy for diversification. The introduction of an acetyl group at the C-2 position is a common objective. One direct method involves the reaction of benzo[b]thiophene with a strong base like butyllithium (B86547) at low temperatures, followed by treatment with acetyl chloride. google.com However, this method can be challenging for industrial-scale production due to the stringent reaction conditions and the cost of the starting material. google.com

Further functionalization can be achieved on substituted benzo[b]thiophenes. For example, 3-halobenzo[b]thiophenes, synthesized via electrophilic cyclization, serve as versatile intermediates. nih.gov The halogen at the C-3 position allows for a variety of subsequent palladium-catalyzed cross-coupling reactions. nih.gov

Palladium-Mediated Cross-Coupling Reactions in Benzo[b]thiophene Synthesis

Palladium catalysis has become an indispensable tool in the synthesis of benzo[b]thiophenes, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-catalyzed coupling of terminal acetylenes with o-iodothioanisole is a powerful method for preparing o-(1-alkynyl)thioanisole derivatives, which can then undergo electrophilic cyclization to form 2,3-disubstituted benzo[b]thiophenes. nih.gov This two-step process offers excellent yields and accommodates a range of aryl-, vinyl-, and alkyl-substituted terminal acetylenes. nih.gov

Direct synthesis of benzo[b]thiophenes from thioenols has also been achieved using simple palladium catalysts like PdCl₂ or PdCl₂(cod) in a one-pot conversion. rsc.orgrsc.org This approach is notable for its efficiency and atom economy. rsc.org Furthermore, palladium-catalyzed C2-selective oxidative olefination of benzo[b]thiophene 1,1-dioxides with styrenes and acrylates has been developed, showcasing the versatility of palladium in functionalizing the benzo[b]thiophene core. nih.govacs.org The Suzuki-Miyaura, Sonogashira, and Heck reactions are also widely employed to functionalize pre-formed halobenzo[b]thiophenes, allowing for the introduction of diverse substituents. nih.gov

Novel and Green Synthetic Approaches for 2-Acetyl-3,5-dimethylbenzo[b]thiophene

Recent research has focused on developing more sustainable and efficient methods for synthesizing benzo[b]thiophene derivatives, including 2-acetyl-3,5-dimethylbenzo[b]thiophene. These approaches prioritize one-pot reactions, multicomponent strategies, and the use of environmentally benign reagents and catalysts.

One-Pot and Multicomponent Reactions

Multicomponent reactions (MCRs) have also gained traction for the synthesis of highly substituted benzo[b]thiophenes. A rhodium-catalyzed three-component coupling reaction of arylboronic acids, alkynes, and elemental sulfur has been developed, proceeding with high regioselectivity. researchgate.net

Catalytic Systems and Their Optimization

The development of novel and optimized catalytic systems is crucial for advancing green synthetic methodologies. For instance, a greener process for synthesizing 2,3-disubstituted benzo[b]thiophenes utilizes electrophilic cyclization in ethanol, an environmentally friendly solvent, with safe and inexpensive inorganic reagents. uwf.edu This method has been successfully applied for iodo-, bromo-, and even chlorocyclization. uwf.edu

Transition-metal-free approaches are also emerging as a sustainable alternative. A highly efficient synthesis of benzo[b]thiophenes from readily available o-halovinylbenzenes and potassium sulfide (B99878) has been reported, which proceeds without a transition-metal catalyst. organic-chemistry.org Photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes, initiated by green light irradiation of eosin (B541160) Y, provides another regioselective route to substituted benzo[b]thiophenes. organic-chemistry.org

The optimization of palladium-based catalytic systems continues to be an active area of research. For example, the direct synthesis of multi-substituted benzo[b]thiophenes from thioenols can be achieved with a simple palladium catalyst like PdCl₂ or PdCl₂(cod) as the sole metal source, without the need for additional redox-active reagents. rsc.org

Environmentally Benign Solvent Systems (e.g., Aqueous Media)

The development of eco-friendly synthetic protocols is a paramount goal in modern chemistry. For the synthesis of 2-acetylbenzo[b]thiophene and its analogs, significant progress has been made in utilizing environmentally benign solvent systems, particularly water, to minimize the reliance on volatile and hazardous organic solvents.

A highly efficient, one-step green protocol for preparing substituted 2-acetylbenzo[b]thiophenes from aromatic halides has been developed using water as the reaction medium. researchgate.netresearchgate.net This method offers the distinct advantage of producing high yields of the cyclized products. researchgate.netresearchgate.net Notably, compounds such as 2-acetylbenzo[b]thiophenes and 2-acetyl-3-aminobenzo[b]thiophenes crystallize directly from the aqueous reaction mixture due to their low solubility, which simplifies purification and often eliminates the need for subsequent chromatographic steps. researchgate.netresearchgate.net This procedure has been successfully applied to a range of substituted aryl halides, reacting them with 2-mercaptoacetone to yield the corresponding benzo[b]thiophenes in excellent yields, often exceeding 80%. researchgate.net

Another approach involves a greener process for synthesizing 2,3-disubstituted benzo[b]thiophenes via electrophilic cyclization in ethanol, another environmentally friendly solvent. uwf.edu This method utilizes safe and inexpensive inorganic reagents to produce the desired compounds in high yields under mild conditions. uwf.edu Furthermore, syntheses have been reported that use water in key steps, such as the treatment of 2-(tert-butylthio)benzaldehyde with hydrobromic acid in water to form a disulfide derivative, a precursor to 2-acetylbenzo[b]thiophene. tcichemicals.com In some processes, a biphasic system of water and an immiscible organic solvent is employed during the reaction with a monohalogenoacetone. google.com This technique helps to mitigate the formation of byproducts that can arise from heat generated during the addition of reagents. google.com

The table below summarizes the yields for various 2-acetylbenzo[b]thiophene analogs synthesized using an aqueous-based methodology. researchgate.net

| Entry | Product | Yield (%) |

| 2a | 2-Acetyl-3-amino-5-chlorobenzo[b]thiophene | 91 |

| 2b | 2-Acetyl-3-amino-5-bromobenzo[b]thiophene | 82 |

| 2c | 2-Acetyl-3-amino-5-iodobenzo[b]thiophene | 90 |

| 2e | 2-Acetyl-3-amino-5-(trifluoromethyl)benzo[b]thiophene | 99 |

| 2f | 2-Acetyl-3-amino-5-nitrobenzo[b]thiophene | 96 |

Derivatization and Functionalization of 2-Acetyl-3,5-dimethylbenzo[b]thiophene

The 2-acetyl-3,5-dimethylbenzo[b]thiophene scaffold serves as a versatile platform for further chemical modifications. Both the heterocyclic core and the acetyl substituent are amenable to a variety of transformations, enabling the synthesis of a diverse library of derivatives.

Electrophilic and Nucleophilic Substitution Reactions on the Benzo[b]thiophene Core

The benzo[b]thiophene ring system possesses distinct regions of reactivity. The 2- and 3-positions of the thiophene moiety are generally more susceptible to electrophilic attack compared to the positions on the benzene ring, where regiocontrolled substitution can be more challenging. niscpr.res.in For instance, electrophilic bromination of a benzo[b]thiophene derivative has been shown to yield 2,3-dibromo or 2,5-dibromo products. niscpr.res.in A common reagent for such transformations is N-bromosuccinimide (NBS), which can be used for bromination under dark conditions at room temperature. nih.gov

While specific examples for 2-acetyl-3,5-dimethylbenzo[b]thiophene are not detailed in the provided literature, the general reactivity patterns of benzo[b]thiophenes suggest that electrophiles would preferentially attack the available positions on the thiophene or benzene rings, guided by the directing effects of the existing methyl and acetyl groups. Nucleophilic reactions, such as nucleophilic thiolation, have also been employed in the synthesis of functionalized benzo[b]thiophenes, often as part of a cascade process involving copper-catalyzed cyclization and oxidation. researchgate.net

Modifications of the Acetyl Moiety

The acetyl group at the 2-position is a key functional handle for a wide array of chemical modifications. The carbonyl group and the adjacent methyl protons exhibit characteristic reactivity, making them ideal sites for derivatization.

One common transformation is the Knoevenagel condensation, which involves the reaction of the acetyl group with active methylene (B1212753) compounds. mdpi.comresearchgate.net For this to occur, the acetyl group must first undergo enolization. nih.gov The acidity of the methyl group's C-H bonds facilitates this process, which can lead to condensation reactions like the Knoevenagel or Claisen-Schmidt reactions. nih.gov For example, 2-acetylthiophene (B1664040) derivatives can be reacted with malononitrile (B47326) in the presence of a catalyst like ammonium (B1175870) acetate (B1210297) to form new alkene products. mdpi.com Similarly, 2-acetyl-3-methylthiophene (B83005) has been used in the parallel synthesis of chalcone (B49325) derivatives, which involves a condensation reaction at the acetyl group.

The ketone functionality can also be elaborated to construct new rings. For example, reaction with ethyl formate (B1220265) in the presence of a base can convert the acetyl group into a hydroxymethylene tautomer, which can then serve as a precursor for further cyclizations. niscpr.res.in

The table below outlines various reactions targeting the acetyl group on thiophene-based compounds.

| Reaction Type | Reagents | Product Type | Reference |

| Knoevenagel Condensation | Malononitrile, Ammonium Acetate | Substituted Alkene | mdpi.com |

| Claisen-Schmidt Reaction | Salicylic Aldehyde | Azachalcone | nih.gov |

| Chalcone Synthesis | Aromatic Aldehyde | Chalcone | |

| Hydroxymethylene Formation | Ethyl Formate, Sodium Ethoxide | Hydroxymethylene Tautomer | niscpr.res.in |

Formation of Condensed Heterocyclic Systems

2-Acetylbenzo[b]thiophene and its analogs are highly valuable intermediates for the synthesis of polycondensed heterocyclic systems. niscpr.res.in The reactivity of both the acetyl group and the benzo[b]thiophene core allows for the annelation of additional rings, leading to complex molecular architectures.

A powerful strategy involves an initial Knoevenagel condensation of the acetyl group with reagents like malononitrile or ethyl cyanoacetate. niscpr.res.in The resulting product, containing adjacent nitrile and amino-precursor functions, can undergo further reactions. For example, treatment with elemental sulfur can induce the formation of a new, fused thiophene ring, creating a tricyclic thienobenzo[b]thiophene system. niscpr.res.in This can then be aromatized using reagents like DDQ. The resulting structure, with adjacent amino and nitrile groups, is primed for the annelation of a pyrimidine (B1678525) ring. niscpr.res.in

Another approach involves converting the acetyl ketone into an oxoketene dithioacetal. niscpr.res.in These intermediates are versatile synthons that react with bifunctional nucleophiles. For instance, reaction with hydrazine (B178648) hydrate (B1144303) yields fused pyrazole (B372694) systems, while reaction with guanidine (B92328) affords fused pyrimidines. niscpr.res.in The cyclization of various diacetyl-substituted heterocycles with aldehydes has also been studied to produce complex tetracyclic systems like epoxybenzooxocino[4,3-b]pyridines. nih.gov These examples highlight the utility of the acetylbenzo[b]thiophene scaffold in building diverse and complex condensed heterocyclic compounds. niscpr.res.in

Reaction Mechanisms and Reactivity Studies of 2 Acetyl 3,5 Dimethylbenzo B Thiophene

Mechanistic Investigations of Benzo[b]thiophene Formation Reactions

The synthesis of the 2-acetyl-3,5-dimethylbenzo[b]thiophene core can be approached through several established synthetic strategies for benzothiophene (B83047) formation. These methods typically involve the construction of the thiophene (B33073) ring onto a pre-existing benzene (B151609) derivative.

One prominent method is a variation of the Fiesselmann thiophene synthesis . This reaction class involves the condensation of thioglycolic acid derivatives with appropriately substituted precursors. For the target molecule, a plausible pathway would involve the reaction of a 2-mercapto-p-xylene derivative with a β-halovinyl ketone or a related 1,3-dicarbonyl compound. The mechanism generally proceeds through an initial S-alkylation or Michael addition, followed by an intramolecular condensation to form the thiophene ring. The presence of the methyl groups on the benzene ring influences the electronic properties of the starting thiol, and the reaction conditions can be optimized to favor the desired cyclization.

Another relevant synthetic approach is the cyclization of substituted chalcones. A green one-step protocol for the preparation of substituted 2-acetylbenzo[b]thiophenes has been described, which utilizes the reaction of commercially available aromatic halides with 2-mercaptoacetone in water. researchgate.netresearchgate.net This method proceeds via an initial nucleophilic aromatic substitution, followed by an intramolecular aldol-type cyclization and subsequent dehydration to afford the aromatic benzothiophene system. researchgate.net Adapting this to the target molecule would involve starting with a suitably substituted di-methylated aromatic halide.

The Vilsmeier-Haack reaction is another powerful tool for synthesizing substituted thiophenes. mdpi.com While often used for 5-aryl-2-acetylthiophenes, the principles can be extended. The reaction of an appropriately substituted acetophenone (B1666503) with the Vilsmeier reagent (POCl₃/DMF) can generate a β-chloroacrolein intermediate. mdpi.com Subsequent reaction with a sulfur nucleophile, such as sodium sulfide (B99878), followed by reaction with chloroacetone, can lead to the formation of the 2-acetylthiophene (B1664040) ring fused to the benzene core. mdpi.com

A summary of potential synthetic precursors for the formation of the 2-Acetyl-3,5-dimethylbenzo[b]thiophene core is presented in Table 1.

| Precursor 1 | Precursor 2 | Reaction Type | Reference |

| 2-Mercapto-p-xylene derivative | β-halovinyl ketone | Fiesselmann-type Synthesis | niscpr.res.in |

| Substituted di-methylated aromatic halide | 2-Mercaptoacetone | Nucleophilic Substitution/Cyclization | researchgate.netresearchgate.net |

| Substituted p-xylene (B151628) acetophenone | Vilsmeier Reagent | Vilsmeier-Haack Reaction | mdpi.com |

| 2-Iodo-4,6-dimethylacetophenone derivative | Xanthate | Copper-catalyzed Cyclization | researchgate.net |

Table 1: Potential Precursor Combinations for the Synthesis of 2-Acetyl-3,5-dimethylbenzo[b]thiophene

Intramolecular and Intermolecular Reactions of 2-Acetyl-3,5-dimethylbenzo[b]thiophene

The reactivity of 2-Acetyl-3,5-dimethylbenzo[b]thiophene is dictated by its key functional groups: the acetyl group, the electron-rich thiophene ring, and the dimethylated benzene ring.

Intermolecular Reactions:

The acetyl group is a versatile handle for a variety of intermolecular reactions. It can undergo condensation reactions , such as the Knoevenagel condensation, with active methylene (B1212753) compounds like malononitrile (B47326) or ethyl cyanoacetate. niscpr.res.in These reactions typically proceed via the formation of an enolate from the acetyl group, which then acts as a nucleophile.

The carbonyl group of the acetyl moiety is also susceptible to nucleophilic attack . Reduction with agents like sodium borohydride (B1222165) would yield the corresponding secondary alcohol. Grignard reagents or organolithium compounds can add to the carbonyl to form tertiary alcohols.

The benzothiophene ring system can participate in electrophilic aromatic substitution reactions. The directing effects of the acetyl group (electron-withdrawing) and the methyl groups (electron-donating) on both the thiophene and benzene rings will determine the regioselectivity of these reactions.

The Willgerodt-Kindler reaction is another relevant transformation for aryl ketones. Treatment of 2-Acetyl-3,5-dimethylbenzo[b]thiophene with sulfur and a secondary amine, such as morpholine, would be expected to yield a thioamide, which can then be hydrolyzed to the corresponding arylacetic acid derivative. This reaction provides a method for converting the acetyl group into a carboxylic acid with an additional methylene unit.

Intramolecular Reactions:

While less common without specific modifications, intramolecular reactions can be designed. For instance, if a suitable functional group is introduced at the 3-methyl position, intramolecular cyclization involving the acetyl group could be envisioned. For example, conversion of the 3-methyl group to a 3-bromomethyl group, followed by the introduction of a nucleophilic moiety, could set the stage for a cyclization reaction with the electrophilic carbonyl carbon of the acetyl group.

A summary of key reactions is presented in Table 2.

| Reaction Type | Reagents | Product Type |

| Knoevenagel Condensation | Malononitrile, base | α,β-Unsaturated nitrile |

| Nucleophilic Addition (Reduction) | Sodium borohydride | Secondary alcohol |

| Nucleophilic Addition | Grignard Reagent (e.g., CH₃MgBr) | Tertiary alcohol |

| Willgerodt-Kindler Reaction | Sulfur, Morpholine | Thioamide/Carboxylic acid derivative |

| Electrophilic Aromatic Substitution | e.g., Br₂, FeBr₃ | Halogenated benzothiophene |

Table 2: Representative Reactions of 2-Acetyl-3,5-dimethylbenzo[b]thiophene

Stereochemical Aspects and Regioselectivity in Reactions Involving the Compound

Stereochemistry:

The primary site for introducing stereochemistry in reactions of 2-Acetyl-3,5-dimethylbenzo[b]thiophene is the acetyl group. Nucleophilic addition to the carbonyl carbon will generate a new stereocenter. The use of chiral reducing agents or chiral nucleophiles can, in principle, lead to the formation of one enantiomer of the resulting alcohol in excess. The stereochemical outcome will be influenced by the steric hindrance posed by the adjacent 3-methyl group and the benzothiophene ring system. The approach of the nucleophile to the two faces of the planar carbonyl group will determine the resulting stereochemistry.

Regioselectivity:

Regioselectivity is a key consideration in electrophilic substitution reactions on the 2-Acetyl-3,5-dimethylbenzo[b]thiophene ring system. The thiophene ring is generally more reactive towards electrophiles than the benzene ring. Within the benzothiophene system, the acetyl group at the 2-position is electron-withdrawing and deactivating, while the methyl groups at the 3- and 5-positions are electron-donating and activating.

The directing effects of these substituents are as follows:

2-Acetyl group: Deactivating and meta-directing with respect to its position on the thiophene ring.

3-Methyl group: Activating and ortho-, para-directing.

5-Methyl group: Activating and ortho-, para-directing.

In electrophilic attack on the thiophene ring, the 3-position is already substituted. Therefore, substitution would be directed to other available positions. The interplay between the deactivating acetyl group and the activating 3-methyl group will be crucial.

For electrophilic substitution on the benzene ring, the 5-methyl group will direct incoming electrophiles to the ortho and para positions (positions 4 and 6). The sulfur atom of the thiophene ring also influences the electron density of the fused benzene ring. Computational studies on related systems can provide insights into the most likely sites of electrophilic attack by calculating parameters such as Fukui functions or mapping the electrostatic potential. niscpr.res.in

The regiochemical outcomes of several reaction types are summarized in Table 3.

| Reaction Type | Expected Major Regioisomer(s) | Influencing Factors |

| Electrophilic Aromatic Substitution (on Benzene Ring) | Substitution at position 4 and/or 6 | Activating effect of the 5-methyl group. |

| Lithiation followed by Electrophilic Quench | Potentially at position 7 or on the 3-methyl group | Directed ortho-metalation effects. |

Table 3: Regioselectivity in Reactions of 2-Acetyl-3,5-dimethylbenzo[b]thiophene

Advanced Spectroscopic and Structural Characterization of 2 Acetyl 3,5 Dimethylbenzo B Thiophene

Single Crystal X-ray Diffraction Studies

Molecular Geometry and Conformation in the Solid State

A thorough search of crystallographic databases and the scientific literature did not yield any published single-crystal X-ray diffraction data for 2-Acetyl-3,5-dimethylbenzo[b]thiophene. Consequently, precise experimental details regarding its molecular geometry, such as bond lengths, bond angles, and torsional angles in the solid state, remain undetermined.

For context, studies on analogous compounds, such as other substituted thiophene (B33073) derivatives, often reveal a planar or near-planar benzo[b]thiophene ring system. The conformation of the acetyl group relative to the thiophene ring is a key feature, often influenced by steric and electronic effects of the surrounding substituents. Without experimental data, the exact orientation of the acetyl and dimethyl groups on the benzo[b]thiophene core of the title compound can only be hypothesized or modeled computationally.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

In the absence of a crystal structure, the nature of the intermolecular interactions that govern the crystal packing of 2-Acetyl-3,5-dimethylbenzo[b]thiophene cannot be definitively described. Generally, molecules of this type can be expected to exhibit a range of non-covalent interactions.

For instance, weak C–H···O hydrogen bonds involving the acetyl oxygen atom and aromatic or methyl protons are plausible. Furthermore, π-stacking interactions between the electron-rich benzo[b]thiophene ring systems of adjacent molecules could play a significant role in stabilizing the crystal lattice. The specific arrangement and strength of these interactions, however, are dependent on the precise molecular geometry and packing motif, which can only be determined through experimental X-ray analysis.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. While basic 1H and 13C NMR data are often used for routine characterization, advanced techniques provide deeper insights into the molecular framework.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Assignment

Detailed 2D NMR data (COSY, HSQC, HMBC) for 2-Acetyl-3,5-dimethylbenzo[b]thiophene are not available in the public domain. Such experiments would be crucial for the unambiguous assignment of all proton and carbon signals, which can be challenging in substituted aromatic systems due to the close proximity of chemical shifts.

COSY (Correlation Spectroscopy) would reveal the spin-spin coupling network between protons, helping to identify adjacent protons on the benzene (B151609) and thiophene rings.

HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would provide information on longer-range (2-3 bond) correlations between protons and carbons, which is invaluable for piecing together the carbon skeleton and confirming the positions of the substituents.

While basic 1H and 13C NMR spectral data are listed as available from some commercial suppliers, the actual spectra and detailed assignments are not published in peer-reviewed literature.

Solid-State NMR for Polymorphic Studies (if applicable)

There is no information available regarding the existence of polymorphs for 2-Acetyl-3,5-dimethylbenzo[b]thiophene. Solid-state NMR is a technique used to study the structure and dynamics of materials in the solid state and is particularly useful for characterizing different polymorphic forms. Should different crystalline forms of this compound be discovered, solid-state NMR would be an important tool for their analysis.

Computational Prediction of NMR Chemical Shifts

In the absence of experimental data, computational methods can be employed to predict NMR chemical shifts. Density Functional Theory (DFT) calculations, for example, can provide theoretical 1H and 13C NMR spectra. These predictions are highly dependent on the level of theory and the basis set used in the calculation. While computational studies on similar heterocyclic systems have shown good agreement with experimental values, no specific computational NMR studies for 2-Acetyl-3,5-dimethylbenzo[b]thiophene have been reported in the literature. Such a study would be a valuable first step in characterizing the molecule in the absence of experimental spectra.

Vibrational Spectroscopy (FT-IR, Raman) and Theoretical Mode Assignments

Detailed experimental and theoretical vibrational spectroscopy data for 2-Acetyl-3,5-dimethylbenzo[b]thiophene, including FT-IR and Raman spectra with corresponding mode assignments, are not available in the reviewed scientific literature.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

A detailed analysis of the fragmentation pathways of 2-Acetyl-3,5-dimethylbenzo[b]thiophene via high-resolution mass spectrometry is not present in the accessible research.

Computational and Theoretical Investigations of 2 Acetyl 3,5 Dimethylbenzo B Thiophene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and properties of molecules. tandfonline.com It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like benzothiophene (B83047) derivatives. nih.govnih.gov Calculations are typically performed using a functional, such as B3LYP, and a basis set (e.g., 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation. researchgate.netmdpi.com

A fundamental step in computational analysis is geometric optimization, where DFT calculations are used to find the most stable three-dimensional conformation of the molecule, corresponding to a minimum on the potential energy surface. This process yields precise information on bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Electronic Properties of a Benzothiophene Derivative from DFT Calculations Note: The following data are representative values for a substituted benzothiophene derivative and are intended for illustrative purposes.

| Parameter | Calculated Value | Significance |

|---|---|---|

| Energy of HOMO | -6.2 eV | Electron-donating capability |

| Energy of LUMO | -1.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Chemical reactivity and stability |

| Dipole Moment | 2.5 Debye | Molecular polarity |

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts for ¹H and ¹³C NMR spectra. By calculating the magnetic shielding tensors for each nucleus in the optimized structure, a theoretical spectrum is generated that often shows excellent correlation with experimental results, aiding in the assignment of complex spectra. nih.gov

IR Spectroscopy: The vibrational frequencies of the molecule can be computed from the second derivatives of the energy. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. Comparing the calculated vibrational modes with experimental IR data helps to identify characteristic functional group vibrations, such as the C=O stretch of the acetyl group and vibrations within the benzothiophene core. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths. researchgate.net These calculations can predict the absorption maxima (λ_max_) in a UV-Vis spectrum, corresponding to transitions from occupied to unoccupied orbitals (e.g., π → π* transitions), providing insight into the molecule's chromophoric properties. scispace.com

Table 2: Representative Comparison of Calculated and Experimental Spectroscopic Data Note: These values are examples for illustrative purposes based on typical findings for related compounds.

| Spectroscopy | Parameter | Calculated Value | Experimental Value |

|---|---|---|---|

| ¹³C NMR | C=O Chemical Shift (ppm) | 191.5 | 190.8 |

| IR | C=O Stretching Freq. (cm⁻¹) | 1675 | 1668 |

| UV-Vis | λₘₐₓ (nm) | 315 | 320 |

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical methods, particularly DFT, are instrumental in elucidating the detailed mechanisms of chemical reactions. stackexchange.com For a given reaction, such as the synthesis or subsequent functionalization of 2-Acetyl-3,5-dimethylbenzo[b]thiophene, computational modeling can map the entire potential energy surface that connects reactants to products. numberanalytics.com

This involves locating and characterizing the structures and energies of all intermediates and, most importantly, the transition states. A transition state is an energy maximum along the reaction coordinate but an energy minimum in all other degrees of freedom (a first-order saddle point). youtube.com By identifying the transition state structure, chemists can gain insight into the geometry of the activated complex. The calculated energy difference between the reactants and the transition state provides the activation energy barrier, which is fundamental to understanding the reaction's kinetics and feasibility. ccspublishing.org.cnacs.org

Molecular Dynamics Simulations (e.g., Solvation, Intermolecular Interactions)

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a system containing many molecules over time. stanford.edu An MD simulation of 2-Acetyl-3,5-dimethylbenzo[b]thiophene would typically involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water, ethanol, or an organic solvent) and solving Newton's equations of motion for every atom in the system.

These simulations provide valuable insights into:

Solvation: How solvent molecules arrange themselves around the solute molecule, forming solvation shells. This is crucial for understanding solubility.

Intermolecular Interactions: The nature and strength of interactions between the solute and solvent, such as van der Waals forces and potential hydrogen bonds involving the acetyl group's oxygen atom. researchgate.net

Conformational Dynamics: How the molecule behaves in solution, including the rotation of its methyl and acetyl groups. For analogs, MD simulations have been used to understand the stability of ligand-protein complexes. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Analogs (In Silico only)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are in silico statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.net For benzothiophene analogs, QSAR studies are frequently employed in drug discovery to design new molecules with enhanced potency or desired properties. nih.govbenthamdirect.comeurekaselect.com

The general workflow for a QSAR study on benzothiophene analogs involves:

Data Set Compilation: A series of benzothiophene analogs with experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition) is collected. nih.govimist.ma

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 2D descriptors (e.g., topological indices), 3D descriptors (e.g., steric and electrostatic fields from CoMFA or CoMSIA), or 4D descriptors that account for conformational flexibility. nih.govnih.gov

Model Generation: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation that relates the descriptors to the observed activity. imist.maresearchgate.net

Validation: The predictive power of the model is rigorously tested using internal (e.g., leave-one-out cross-validation, q²) and external validation (using a test set of molecules not included in model training, r²_pred). nih.gov

QSAR studies on benzothiophene analogs have successfully identified key structural features responsible for activities such as anticancer, antimicrobial, and dopamine (B1211576) receptor inhibition. nih.govimist.maresearchgate.net These models provide a quantitative framework to predict the activity of newly designed, unsynthesized analogs, thereby guiding synthetic efforts.

Table 3: Summary of Selected QSAR Studies on Benzothiophene Analogs

| Target/Activity | Modeling Method | Key Findings and Important Descriptors | Reference |

|---|---|---|---|

| Dopamine D2 Receptor Inhibition | 4D-QSAR, GA-PLS | Identified grid cell occupancy descriptors related to steric and electrostatic interactions as crucial for inhibitory potency. | nih.gov |

| Anticancer Activity (HDAC Inhibitors) | QSAR (Multiple Regression) | Model showed that electro-topological parameters and steric interactions were primarily responsible for anticancer activity. | researchgate.net |

| Antimicrobial Activity (vs. S. aureus) | QSAR (PLS, PCR, MLR) | Identified key descriptors correlating molecular structures with antimicrobial activity, leading to promising candidates. | imist.maresearchgate.net |

| Antimalarial Activity (PfNMT Inhibition) | HQSAR, CoMFA, CoMSIA | Polar interactions (electrostatic and hydrogen-bonding properties) were identified as the major features affecting inhibitory activity and selectivity. | nih.gov |

Mechanistic Biological Activity and Target Interaction Studies in Vitro and in Silico

In Vitro Enzyme Modulation and Inhibition Assays

While direct enzymatic inhibition data for 2-Acetyl-3,5-dimethylbenzo(b)thiophene is not extensively documented, studies on analogous structures provide significant insights into its potential enzyme-modulating capabilities. Benzo[b]thiophene derivatives have been identified as inhibitors of several key enzymes.

For instance, a series of novel benzo[b]thiophene-chalcone hybrids were synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the pathogenesis of Alzheimer's disease. mdpi.com The study revealed that these hybrids were effective inhibitors of both enzymes, with some compounds showing inhibitory concentrations (IC50) in the micromolar range. mdpi.com Specifically, certain 3-benzoyl-2-phenylbenzothiophene derivatives displayed significant inhibition, suggesting that the acyl group at the 3-position, analogous to the acetyl group at the 2-position of our target compound, is a key feature for this activity. mdpi.comnih.gov

Furthermore, the benzo[b]thiophene core is a constituent of molecules that target tubulin polymerization, a critical process in cell division and a key target for anticancer drugs. researchgate.netnih.gov Certain 2-aroyl-5-aminobenzo[b]thiophene derivatives have demonstrated potent antimitotic activity by inhibiting tubulin assembly. nih.gov This indicates that the 2-acetyl group in this compound could potentially interact with the colchicine (B1669291) binding site on tubulin.

The following table summarizes the enzymatic inhibitory activities of some representative benzo[b]thiophene derivatives.

| Derivative Class | Target Enzyme | Activity | Reference |

| Benzo[b]thiophene-chalcone hybrids | Acetylcholinesterase (AChE) | IC50 = 62.10 μM (for compound 5f) | mdpi.com |

| Benzo[b]thiophene-chalcone hybrids | Butyrylcholinesterase (BChE) | IC50 = 24.35 μM (for compound 5h) | mdpi.com |

| 2-Aroyl-5-aminobenzo[b]thiophenes | Tubulin polymerization | Potent inhibition | nih.gov |

In Vitro Receptor Binding and Functional Assays

The interaction of benzo[b]thiophene derivatives with various G-protein coupled receptors (GPCRs) has been a subject of investigation, highlighting their potential as receptor modulators.

Studies have focused on the neurokinin (NK) receptors, which are involved in a variety of physiological processes. A novel class of 1-alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones, which can be considered complex derivatives of a core scaffold, were identified as selective antagonists of the neurokinin-2 (NK2) receptor. nih.gov Another study reported on a potent and selective NK-3 receptor antagonist, SB-222200, which features a quinoline (B57606) core but shares structural similarities with substituted aromatic systems. nih.gov

More directly related to the thiophene (B33073) core, a series of thieno[3,2-b]thiophene-2-carboxylic acid derivatives were identified as agonists for the G protein-coupled receptor 35 (GPR35), a receptor implicated in inflammation and pain. bohrium.com One of the most potent agonists, 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid, exhibited an EC50 of 63.7 nM. bohrium.com This suggests that the benzo[b]thiophene scaffold, particularly with substitutions on the thiophene ring, has the potential to interact with GPCRs.

The following table presents receptor binding data for some benzo[b]thiophene-related compounds.

| Compound/Derivative Class | Target Receptor | Activity | Reference |

| 1-Alkyl-2-piperidones | Neurokinin-2 (NK2) | Selective antagonists | nih.gov |

| SB-222200 | Neurokinin-3 (NK3) | Potent and selective antagonist (Ki = 4.4 nM for human NK-3) | nih.gov |

| Thieno[3,2-b]thiophene-2-carboxylic acid derivatives | G Protein-Coupled Receptor 35 (GPR35) | Agonists (EC50 as low as 63.7 nM) | bohrium.com |

Molecular Docking and Molecular Dynamics Simulations with Biological Macromolecules

In the absence of empirical data for this compound, computational methods such as molecular docking and molecular dynamics simulations provide valuable predictions of its potential biological targets and binding modes.

Molecular docking studies on benzo[b]thiophene-chalcone hybrids have elucidated their binding interactions with cholinesterases. mdpi.comnih.gov These studies revealed that the benzothiophene (B83047) moiety can form hydrophobic and van der Waals interactions within the active site gorge of the enzyme. researchgate.net The acetyl group, being a hydrogen bond acceptor, could potentially interact with key amino acid residues in the active site.

In the context of anticancer activity, molecular dynamics simulations of thiophene carboxamide derivatives, designed as mimics of the natural anticancer agent combretastatin (B1194345) A-4 (CA-4), have shown their ability to bind to the colchicine site of tubulin. mdpi.com These simulations indicated that the thiophene ring plays a crucial role in the binding, and the substituents on the ring influence the binding affinity and conformation. mdpi.com

Furthermore, docking studies of thiophene derivatives against bacterial enzymes have been conducted to validate their antibacterial activity. For example, a series of 2-ethylhexyl 5-bromothiophene-2-carboxylates were docked against a bacterial enzyme from extensively drug-resistant Salmonella Typhi, with some derivatives showing strong binding affinities. mdpi.com

These computational studies collectively suggest that the 2-acetyl and 3,5-dimethyl substitutions on the benzo[b]thiophene ring of the target compound would significantly influence its binding orientation and affinity towards various biological macromolecules.

Cellular Pathway Modulation in Model Cell Systems (In Vitro)

The anticancer potential of benzo[b]thiophene derivatives has been demonstrated through their ability to modulate key cellular pathways in cancer cell lines.

Several studies have shown that substituted benzo[b]thiophenes can induce apoptosis (programmed cell death) in cancer cells. For instance, 2-aroyl-5-aminobenzo[b]thiophene derivatives were found to induce apoptosis through the mitochondrial pathway, as evidenced by an increase in intracellular reactive oxygen species (ROS) levels. nih.gov

Furthermore, these compounds have been shown to affect the cell cycle. The same 2-aroyl-5-aminobenzo[b]thiophene derivatives blocked the cell cycle in the G2/M phase in K562 leukemia cells. nih.gov This cell cycle arrest is a common mechanism for antimitotic agents that interfere with tubulin polymerization. Similarly, certain thiophene carboxamide derivatives also induced G2/M phase cell cycle arrest in hepatocellular carcinoma cells. mdpi.com

The following table summarizes the observed effects of benzo[b]thiophene derivatives on cellular pathways.

| Derivative Class | Cell Line | Effect | Reference |

| 2-Aroyl-5-aminobenzo[b]thiophenes | K562 (leukemia) | G2/M phase cell cycle arrest, induction of apoptosis via mitochondrial pathway | nih.gov |

| Thiophene carboxamide derivatives | Hep3B (hepatocellular carcinoma) | G2/M phase cell cycle arrest | mdpi.com |

| Benzo[b]thiophene acrylonitrile (B1666552) analogs | Various cancer cell lines | Potent growth inhibition | nih.gov |

Structure-Activity Relationship (SAR) Derivations from In Vitro and In Silico Data

The biological activity of benzo[b]thiophene derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. researchgate.netelsevierpure.com Analysis of various studies allows for the derivation of structure-activity relationships (SAR) that can help predict the activity of this compound.

The position of substituents is critical. For example, in a series of aminobenzo[b]thiophene derivatives with antimitotic activity, moving the amino group from the C-3 to the C-5 position resulted in a significant increase in potency. nih.gov This highlights the importance of the substitution pattern on the benzene (B151609) portion of the scaffold.

The nature of the substituent at the 2-position also plays a crucial role. The presence of an acetyl group, as in our target compound, introduces a potential hydrogen bond acceptor which can be pivotal for interactions with biological targets. researchgate.net Studies on related 2-acetylthiophene (B1664040) derivatives have shown that this moiety is a versatile synthetic intermediate for creating a variety of biologically active compounds, including anti-inflammatory and anticancer agents. researchgate.netresearchgate.netmdpi.com

The methyl groups at the 3 and 5-positions of this compound are also expected to influence its activity. Methyl groups can enhance lipophilicity, which may affect cell membrane permeability and interaction with hydrophobic pockets of target proteins. elsevierpure.com However, they can also introduce steric hindrance, which might either enhance or decrease binding affinity depending on the topology of the binding site. elsevierpure.com For instance, a study on the oxidation of benzothiophene derivatives showed that a methyl group at the 2-position increased reactivity and did not cause steric hindrance to the approach of oxidants. elsevierpure.com

In the context of anticancer activity, SAR studies on thiophene-based combretastatin analogs have shown that the substitution pattern on the aromatic rings significantly impacts cytotoxicity and tubulin polymerization inhibition. mdpi.comsci-hub.se

Advanced Applications of 2 Acetyl 3,5 Dimethylbenzo B Thiophene and Its Derivatives

Applications in Materials Science

The field of materials science has seen a surge in the exploration of organic molecules for novel functionalities. The benzothiophene (B83047) scaffold, in particular, is a promising building block due to its rigid, planar structure and rich electron density, which are conducive to charge transport and light-emitting properties.

Derivatives of benzo[b]thiophene are recognized for their potential in organic electronic materials. The planarity and extensive π-conjugation of the bicyclic system facilitate intermolecular π-π stacking, a critical feature for efficient charge transport in organic semiconductors. The functionalization of the benzo[b]thiophene core allows for the fine-tuning of its electronic properties. For instance, the introduction of electron-withdrawing groups like the acetyl group in 2-Acetyl-3,5-dimethylbenzo[b]thiophene can modulate the electron affinity and ionization potential of the material.

While direct and extensive research on 2-Acetyl-3,5-dimethylbenzo[b]thiophene as a primary component in organic electronic devices is not widely documented, the broader class of benzothiophene derivatives has been investigated. For example, oligomers and polymers incorporating the benzo[b]thiophene unit have been synthesized and characterized for their semiconductor properties. These materials have been explored for use in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). The performance of these materials is often dictated by the nature and position of substituents on the benzothiophene ring system, which influence the molecular packing and energy levels.

Table 1: Examples of Benzothiophene Derivatives and their Applications in Organic Electronics

| Derivative Class | Application | Key Properties Influenced by Benzothiophene Core |

| Oligothiophenes containing Benzo[b]thiophene | Organic Field-Effect Transistors (OFETs) | Enhanced charge carrier mobility due to increased planarity and π-conjugation. |

| Benzo[b]thiophene-based Polymers | Organic Photovoltaics (OPVs) | Tunable bandgaps and energy levels for efficient light harvesting and charge separation. |

| Fused Benzothiophene Systems | Organic Light-Emitting Diodes (OLEDs) | High fluorescence quantum yields and color tuning capabilities. |

The inherent fluorescence of many aromatic and heteroaromatic compounds makes them suitable for use as fluorescent probes and sensors. The benzo[b]thiophene core, with its extended π-system, can exhibit fluorescence, and its derivatives can be designed to respond to specific analytes or changes in the local environment. The acetyl and methyl groups on 2-Acetyl-3,5-dimethylbenzo[b]thiophene can influence its photophysical properties, such as absorption and emission wavelengths, and quantum yield.

The development of chemosensors often involves the strategic placement of functional groups that can interact with target molecules or ions. This interaction can lead to a detectable change in the fluorescence of the benzothiophene scaffold, such as quenching or enhancement of the emission. While specific applications of 2-Acetyl-3,5-dimethylbenzo[b]thiophene as a fluorescent probe are not extensively reported in the literature, the general principle has been applied to other functionalized benzothiophenes for the detection of metal ions, anions, and biologically relevant molecules.

Role in Catalysis

The utility of organosulfur compounds in catalysis is well-established, particularly in the context of ligand design for transition metal-catalyzed reactions. The sulfur atom in the thiophene (B33073) ring of benzo[b]thiophenes can act as a coordinating site for metal centers.

The design of effective ligands is paramount for controlling the activity, selectivity, and stability of transition metal catalysts. The benzothiophene moiety can be incorporated into larger ligand frameworks to modulate the electronic and steric environment around a metal center. The sulfur atom in the thiophene ring is a soft donor, making it suitable for binding to late transition metals such as palladium, platinum, and rhodium.

In the case of 2-Acetyl-3,5-dimethylbenzo[b]thiophene, the acetyl group offers an additional potential coordination site (the carbonyl oxygen), allowing for the possibility of bidentate chelation. The methyl groups, on the other hand, provide steric bulk, which can influence the accessibility of the metal center and, consequently, the selectivity of the catalytic reaction. Ligands incorporating substituted benzothiophenes have been explored in various catalytic transformations, including cross-coupling reactions and hydrogenation.

Beyond their role in ligand scaffolds, benzothiophene derivatives can also function as catalyst precursors or modifiers. For instance, the adsorption of sulfur-containing organic molecules on metal surfaces is a known phenomenon in heterogeneous catalysis. The specific interactions of substituted benzothiophenes with catalyst surfaces can alter the surface properties and, in turn, the catalytic performance.

While the direct use of 2-Acetyl-3,5-dimethylbenzo[b]thiophene as a catalyst precursor or modifier is a specialized area of research, the principles of surface modification by organosulfur compounds are broadly applicable. The nature of the substituents would be expected to influence the strength and mode of interaction with the catalyst surface, potentially leading to controlled modifications of catalytic activity and selectivity.

Future Perspectives and Emerging Research Directions

Unexplored Synthetic Methodologies and Scalability Challenges

The synthesis of polysubstituted benzo[b]thiophenes, including 2-Acetyl-3,5-dimethylbenzo(b)thiophene, has traditionally relied on established methods. However, the pursuit of more efficient, sustainable, and scalable synthetic routes remains a key challenge.

Unexplored Synthetic Methodologies:

Current synthetic strategies often involve multi-step processes. Future research could focus on the development of novel one-pot syntheses and diversity-oriented approaches to access a wider range of derivatives. nih.govmit.edursc.org The use of aryne precursors reacting with alkynyl sulfides, for instance, presents a modern avenue for constructing substituted benzo[b]thiophenes that could be adapted for the target molecule. chemistryviews.org This method offers the potential for accessing complex derivatives that are otherwise difficult to obtain. chemistryviews.org Furthermore, palladium-catalyzed intramolecular oxidative C-H functionalization and arylthiolation of enethiolate salts is another promising strategy for creating multisubstituted benzo[b]thiophenes with high yields and compatibility with various functional groups. nih.gov Exploring photocatalytic radical annulation reactions could also provide a milder and more environmentally friendly synthetic route. organic-chemistry.org

Scalability Challenges:

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by accelerating the discovery and optimization of new molecules. nih.govresearchgate.netnih.gov These computational tools have the potential to significantly impact the future development of this compound and its analogs.

AI in Compound Design:

Generative AI models can be employed to design novel benzo[b]thiophene derivatives with desired properties. springernature.com By learning from vast datasets of existing chemical structures and their biological activities or material properties, these models can propose new molecules with enhanced performance characteristics. springernature.com For instance, AI could be used to design derivatives of this compound with optimized electronic properties for applications in organic electronics or with improved binding affinity to a specific biological target. The use of computational models to predict binding affinity and pharmacokinetics is a key strategy in the design of novel therapeutic agents based on the benzothiophene (B83047) scaffold. numberanalytics.com

ML in Property Prediction:

Development of Advanced Analytical Techniques for Real-time Studies

To fully understand and optimize the synthesis and application of this compound, the development and application of advanced analytical techniques for real-time monitoring are essential.

In-situ spectroscopic methods, such as Raman and Fourier-transform infrared (FTIR) spectroscopy, can provide real-time insights into reaction kinetics and mechanisms. nih.govresearchgate.net An in-situ Raman spectroscopic study has been successfully used to investigate the desulfurization of benzothiophene under hydrothermal conditions, demonstrating the power of this technique to elucidate reaction pathways. researchgate.net The integration of multiple process analytical technology (PAT) tools, including NMR, UV/Vis, and IR spectroscopy, in continuous flow synthesis platforms allows for precise, real-time monitoring and control of complex multi-step reactions. researchgate.netchemrxiv.orgnih.gov

Direct Analysis in Real Time (DART) mass spectrometry is another powerful technique that allows for the rapid analysis of reaction products without extensive sample preparation, making it a valuable tool for monitoring the synthesis of heterocyclic organometallic compounds. rsc.org These advanced analytical methods can be instrumental in optimizing reaction conditions, identifying transient intermediates, and ensuring the quality and consistency of the final product. The application of these techniques to the synthesis of this compound would provide a deeper understanding of its formation and facilitate the development of more robust and efficient manufacturing processes.

Novel Mechanistic Insights for Biological and Material Applications

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry and materials science, exhibiting a wide range of biological activities and interesting electronic properties. nih.goveurekaselect.com Elucidating the precise mechanisms of action of this compound in these applications is a critical area for future research.

Biological Applications:

Benzothiophene derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents. nih.goveurekaselect.com For instance, some substituted benzo[b]thiophenes have been identified as tubulin polymerization inhibitors, a key mechanism in cancer chemotherapy. nih.gov Future research should focus on detailed mechanistic studies to understand how the specific substitution pattern of this compound influences its interaction with biological targets. This could involve techniques such as X-ray crystallography of protein-ligand complexes, computational docking studies, and various biochemical and cell-based assays. Understanding the structure-activity relationships (SAR) is crucial for optimizing the biological activity of this class of compounds. numberanalytics.com

Material Applications:

In materials science, benzo[b]thiophene derivatives are of interest for their potential use in organic electronics, such as organic field-effect transistors (OFETs). daneshyari.comresearchgate.netacs.orghkbu.edu.hk The electronic properties and solid-state packing of these molecules are critical to their performance. acs.org Future studies should investigate the structure-property relationships of this compound and its derivatives to understand how molecular design influences charge transport and other key material properties. daneshyari.comresearchgate.nethkbu.edu.hk The development of new self-organizing benzo[b]thiophene-based materials could lead to applications in high-frequency technologies. researchgate.net Mechanistic studies in this context would involve a combination of experimental characterization techniques (e.g., X-ray diffraction, atomic force microscopy) and computational modeling to correlate molecular structure with material performance.

Q & A

Q. Q1. What are the standard synthetic routes for 2-Acetyl-3,5-dimethylbenzo(b)thiophene, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation of 3,5-dimethylbenzo[b]thiophene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key intermediates, such as halogenated derivatives (e.g., brominated analogs), are prepared via electrophilic substitution, where halogen positioning significantly impacts reactivity . Characterization requires 1H/13C-NMR to confirm substituent positions, IR spectroscopy to validate acetyl group incorporation (C=O stretch at ~1700 cm⁻¹), and GC-MS for purity assessment. For reproducibility, report yields, solvent systems, and reaction times explicitly .

Advanced Synthetic Optimization

Q. Q2. How can catalytic systems be optimized for Suzuki-Miyaura cross-coupling reactions involving halogenated derivatives of this compound?

Methodological Answer: Optimization focuses on palladium catalysts (e.g., Pd(PPh₃)₄) and ligand selection to enhance coupling efficiency. For example, tributyl(thiophen-2-yl)stannane in THF at room temperature achieves >90% yield in cross-coupling with dibromothiophene analogs . Advanced protocols should include kinetic studies (reaction time vs. temperature) and HPLC monitoring to track byproduct formation. Note that steric hindrance from methyl/acetyl groups may necessitate longer reaction times .

Structural Analysis and Crystallography

Q. Q3. What crystallographic techniques elucidate the conformational dynamics of this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction reveals ring conformations (e.g., sofa-like pyrimidine rings) and intermolecular interactions (C–H···O hydrogen bonds, π-π stacking) critical for solid-state packing . For example, dihedral angles between thiophene and adjacent rings (e.g., ~79°) highlight steric effects from acetyl/methyl groups. Pairwise weak interactions (centroid distances ~3.77 Å) inform material properties like solubility and melting points .

Biological Activity Evaluation

Q. Q4. How are antifungal activities of this compound derivatives systematically evaluated?

Methodological Answer: Use microdilution assays against Candida albicans to determine minimum inhibitory concentrations (MICs). Cycloalkyl-substituted derivatives (e.g., cyclohexyl or cycloheptyl groups) show enhanced activity due to increased lipophilicity. Validate results with dose-response curves and compare to reference antifungals (e.g., fluconazole). Structural analogs with halogen substitutions (e.g., Cl, Br) may exhibit higher cytotoxicity, requiring MTT assays for viability checks .

Computational Modeling

Q. Q5. Which computational approaches predict structure-activity relationships (SAR) for thiophene-based derivatives?

Methodological Answer: Combine semi-empirical molecular modeling (e.g., Polarizable Continuum Model) with PLS regression to correlate electronic parameters (e.g., HOMO-LUMO gaps) with bioactivity. For example, acetyl groups increase electrophilicity, enhancing binding to fungal cytochrome P450 enzymes. Validate models using HPLC retention data and experimental LD₅₀ values .

Handling Data Contradictions

Q. Q6. How to resolve discrepancies in reported biological activities of structurally similar thiophene derivatives?

Methodological Answer: Analyze experimental variables :

- Solvent polarity : Hydrophobic derivatives may aggregate in aqueous media, reducing apparent activity.

- Substituent positioning : Meta- vs. para-methyl groups alter steric and electronic profiles (e.g., 2-Acetyl-4,5-dichlorothiophene vs. 3,5-dimethyl analogs) .

- Assay conditions : Standardize inoculum size and incubation time. Cross-validate using orthogonal assays (e.g., disk diffusion vs. microdilution) .

Material Science Applications

Q. Q7. What methodologies assess the mesogenic behavior of this compound in liquid crystalline materials?

Methodological Answer: Use differential scanning calorimetry (DSC) and polarized optical microscopy (POM) to identify phase transitions (e.g., smectic to nematic). Bulky acetyl groups disrupt packing, reducing transition temperatures. Compare to analogs with alkoxy chains (e.g., didodecyloxyphenyl derivatives), which enhance π-π interactions and thermal stability .

Electrophilic Reactivity

Q. Q8. How do methyl and acetyl substituents influence electrophilic substitution reactions on the benzo[b]thiophene core?

Methodological Answer: Methyl groups act as ortho/para-directors , while acetyl groups are meta-directing due to electron-withdrawing effects. Competition between substituents is resolved via Hammett σ constants : Acetyl (σ ≈ +0.52) dominates over methyl (σ ≈ −0.17), directing electrophiles to meta positions. Validate using competitive halogenation experiments and regioselectivity analysis .

Analytical Challenges

Q. Q9. What advanced techniques differentiate isomeric byproducts in thiophene synthesis?

Methodological Answer: 2D-NMR (COSY, NOESY) identifies coupling patterns between adjacent protons, while X-ray crystallography resolves spatial arrangements. For example, ethyl 2-acetyl-3,7-dimethyl-5-(thiophen-2-yl)-thiazolo[3,2-a]pyrimidine isomers are distinguished by NOE correlations between methyl and thiophene protons .

Scaling Synthesis for Reproducibility

Q. Q10. How to scale up synthesis without compromising purity in multi-step routes?

Methodological Answer: Implement flow chemistry for exothermic steps (e.g., Friedel-Crafts acylation) to control heat dissipation. For purification, use column chromatography with gradient elution (hexane/ethyl acetate) and monitor via TLC. Pilot-scale batches require DSC to assess thermal stability and HPLC-MS for impurity profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.